molecular formula C19H20N4O3 B2912060 3-((3,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-24-6

3-((3,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2912060
CAS No.: 898651-24-6
M. Wt: 352.394
InChI Key: IWOMDOQKPBJXNP-UHFFFAOYSA-N
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Description

3-((3,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic small molecule featuring a 1,2,4-triazin-5(4H)-one core scaffold. This core structure is of significant interest in medicinal chemistry and chemical biology for developing novel bioactive molecules. Heterocyclic compounds are fundamental in pharmaceutical research, with over 85% of FDA-approved drugs containing heterocyclic moieties . The structure incorporates a 3,4-dimethoxyphenyl group, a motif often associated with interactions in enzyme binding pockets, and a 4-methylbenzyl group which can influence the molecule's hydrophobicity and binding affinity. While the specific biological profile of this compound requires further investigation, molecules with similar triazine and triazinone scaffolds are frequently explored as modulators of various enzymatic processes and signaling pathways in basic research . This makes them valuable tools for probing protein function and cellular mechanisms. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry or as a lead structure in hit-to-lead optimization campaigns. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct their own safety assessments and handling procedures prior to use.

Properties

IUPAC Name

3-(3,4-dimethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-4-6-13(7-5-12)10-15-18(24)21-19(23-22-15)20-14-8-9-16(25-2)17(11-14)26-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOMDOQKPBJXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3,4-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C₁₉H₂₀N₄O₃
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 898651-24-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. For instance:

  • In vitro Studies : In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC₅₀ values indicating potent activity against various types of cancer cells. For example, it showed promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Cell LineIC₅₀ Value (µM)Reference
MCF-727.3
HCT-1166.2

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the phenyl and triazine moieties can significantly influence its biological activity. The presence of the dimethoxyphenyl group is crucial for enhancing its anticancer properties.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazine derivatives, including this compound. Results indicated that compounds with similar structural features exhibited enhanced cytotoxicity against multiple cancer cell lines.
  • Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazinone Derivatives

Substituent Analysis and Functional Group Impact

Triazinones exhibit varied biological activities depending on their substituents. Below is a comparative analysis of key compounds:

Compound Substituents Key Properties/Applications
Target Compound
3-((3,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- 3,4-Dimethoxyphenylamino (position 3)
- 4-Methylbenzyl (position 6)
Likely enhanced lipophilicity due to aromatic groups; potential medicinal applications (e.g., anticancer) inferred from similar triazinones .
Metribuzin
(4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one)
- Methylthio (position 3)
- tert-Butyl (position 6)
Herbicidal activity (inhibits photosynthesis in weeds); water solubility: 1.22 mg/L; used in crops like soybean and potato .
Isometamitron
(4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one)
- Phenyl (position 3)
- Methyl (position 6)
Herbicidal properties; structural simplicity may reduce persistence in soil compared to metribuzin .
Compound 12 ()
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one
- 3-Hydroxypropylthio (position 3)
- Thienylvinyl (position 6)
Anticancer activity (cytotoxic agent); hydrophilic substituents enhance solubility for therapeutic use .

Key Observations:

  • Lipophilicity vs. Solubility: The target compound’s 3,4-dimethoxyphenyl and 4-methylbenzyl groups likely increase lipophilicity compared to metribuzin’s methylthio and tert-butyl groups.
  • Bioactivity: Metribuzin’s methylthio group contributes to its herbicidal action, while the target compound’s aromatic amino group may favor interactions with biological targets (e.g., enzymes or receptors), as seen in anticancer triazinones .
  • Synthetic Routes: Triazinones are typically synthesized via cyclization of thiocarbohydrazides or hydrazides (). The target compound’s substituents suggest a pathway involving aromatic amine coupling and benzyl group introduction, analogous to methods in and .

Physicochemical and Environmental Properties

Property Target Compound Metribuzin Isometamitron
Molecular Weight ~383.4 (estimated) 214.29 202.21
Water Solubility Low (predicted) 1.22 mg/L Not reported; likely moderate
LogP (Lipophilicity) High (due to aromaticity) 1.7 ~1.5 (estimated)
Primary Use Research (potential drugs) Herbicide Herbicide
Persistence in Soil Not studied Moderate Low

Notes:

  • Metribuzin’s moderate persistence () contrasts with the target compound’s undefined environmental behavior. The latter’s bulky substituents may slow degradation, posing risks of bioaccumulation if used agriculturally.
  • Isometamitron’s simpler structure (methyl and phenyl groups) likely enhances biodegradability compared to metribuzin and the target compound .

Q & A

Basic: What are the standard synthetic routes for preparing 3-((3,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one?

Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

Core Triazinone Formation : Reacting 3,4-dimethoxyaniline with a substituted triazine intermediate (e.g., 6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one) under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as DIPEA (N,N-diisopropylethylamine) are used to facilitate nucleophilic substitution at the triazine ring .

Purification : Column chromatography (silica gel, eluent: hexane/EtOH mixtures) or recrystallization from DMF/ethanol is employed to isolate the product. Yield optimization often requires temperature control (e.g., 45–60°C) .

Basic: Which spectroscopic techniques are critical for characterizing this triazinone derivative?

Methodological Answer:
Key techniques include:

  • 1H NMR : Assigns protons in the 3,4-dimethoxyphenyl and 4-methylbenzyl groups. For example, methoxy protons resonate at δ 3.8–3.9 ppm, while aromatic protons appear as multiplet signals between δ 6.7–7.3 ppm .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~406) and purity.
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?

Methodological Answer:
Contradictions (e.g., varying IC50 values in enzyme inhibition studies) require:

Standardized Assay Conditions : Control solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and temperature (37°C).

Orthogonal Validation : Use complementary assays (e.g., fluorescence polarization alongside enzymatic activity tests) to confirm results.

Structural Confirmation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out polymorphism or degradation .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration.
  • LogP Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring potency via SAR studies .

Advanced: How do solvent and substituent effects influence the compound’s pKa and reactivity?

Methodological Answer:

  • Solvent Polarity : In non-aqueous titrations (e.g., using tetrabutylammonium hydroxide in isopropyl alcohol), the compound’s acidic protons (e.g., triazinone NH) exhibit pKa shifts of 1–2 units compared to aqueous media.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) lower pKa by stabilizing deprotonation, while methoxy groups increase basicity via resonance .

Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., kinase domains) to model interactions. Focus on hydrogen bonding with the triazinone core and hydrophobic contacts with the 4-methylbenzyl group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation.
  • Stability Monitoring : Perform HPLC every 6 months; degradation products (e.g., demethylated analogs) appear as secondary peaks with retention time shifts .

Advanced: How can researchers design SAR studies to improve selectivity against off-target receptors?

Methodological Answer:

Scaffold Modulation : Introduce steric hindrance (e.g., bulkier substituents at the 4-methylbenzyl position) to reduce off-target binding.

Pharmacophore Mapping : Overlay active analogs to identify critical motifs (e.g., the 3,4-dimethoxyphenylamino group for target engagement).

Selectivity Screening : Use panels of related receptors (e.g., kinase isoforms) to assess specificity .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

Advanced: How to address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

Impurity Profiling : Use LC-MS/MS to detect trace intermediates (e.g., unreacted 3,4-dimethoxyaniline).

Deuterated Solvent Calibration : Ensure NMR spectrometers are calibrated with TMS in CDCl3 or DMSO-d3.

Dynamic NMR : Perform variable-temperature experiments to identify rotamers or tautomers causing signal splitting .

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